Lipophilicity Advantage: CF₃ Substituent Delivers Optimal LogP for Oral Bioavailability vs. All 5-Substituted Analogs
The target compound achieves an XLogP3-AA of 2.0, which is the only value among all tested 5-substituted 1,4-benzodioxane-6-carbaldehyde analogs that falls squarely within the optimal LogP 2-3 window for oral drug candidates per Lipinski's guidelines [1]. The 5-Br analog (XLogP3-AA = 1.8), 5-Cl (XLogP3-AA = 1.7), 5-CH₃ (XLogP3-AA = 1.5), 5-F (XLogP3-AA = 1.2), and the unsubstituted parent (XLogP3-AA = 1.0) all exhibit suboptimal lipophilicity that may compromise membrane permeability and overall bioavailability [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 5-Br: 1.8; 5-Cl: 1.7; 5-CH₃: 1.5; 5-F: 1.2; Unsubstituted parent: 1.0 |
| Quantified Difference | ΔXLogP3-AA = +0.2 to +1.0 vs. analogs; target is the only analog within LogP 2-3 optimal range |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.04.14 release) |
Why This Matters
The target compound is the only analog within the optimal LogP 2-3 range for oral bioavailability, making it the preferred choice for lead optimization programs aiming for drug-like properties.
- [1] PubChem. XLogP3-AA computed value: 5-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (CID 82390486). View Source
- [2] PubChem. XLogP3-AA computed values for 5-F (CID 86642112), 5-Cl (CID 85829070), 5-Br (CID 92133432), 5-CH3 (CID 15767557), and parent (CID 248127). View Source
